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molecular formula C12H13BrO2 B8718403 Methyl 3-bromo-2-but-3-en-1-ylbenzoate

Methyl 3-bromo-2-but-3-en-1-ylbenzoate

Cat. No. B8718403
M. Wt: 269.13 g/mol
InChI Key: YGQFGQYLISNVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673920B2

Procedure details

To a flask charged with freshly prepared LDA (42 mmol) from n-BuLi and i-Pr2NH was dropped a solution of 3-bromo-2-methylbenzoic acid (3.0 g, 14 mmol) at −78° C. The reaction turned red right away. After stirring the mixture for 15 minutes, allyl bromide (8.4 g, 70 mmol) was dropped into the reaction. The reaction was allowed to warm up to 0° C. The reaction was quenched with 1N HCl, and extracted with EtOAc (100 mL×2). The extracts were combined, washed with brine, dried over sodium sulfate, and concentrated to give a light yellow oil. The oil was dissolved in toluene (30 mL) and methanol (10 mL) and treated with excess TMSdiazo methane (10 mL, 2.0 M in ether). Excess TMSdiazomethane was quenched with acetic acid when TLC indicated the reaction was done. The mixture was concentrated and crude product was purified by silica gel chromatography to afford methyl 3-bromo-2-but-3-en-1-ylbenzoate. 1H-NMR (500 MHz, CDCl3) δ ppm 7.78 (d, J=8.0 Hz, 1H), 7.76 (d, J=8.0 Hz, 1H), 7.15 (t, J=8.0 Hz, 1H), 5.98 (m, 1H), 5.12 (d, 17 Hz, 1H), 5.04 (d, J=10 Hz, 1H), 3.94 (s, 3H), 3.18 (m, 2H), 2.41 (m, 2H).
Name
Quantity
42 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li+].CC([N-][CH:6]([CH3:8])[CH3:7])C.[Li][CH2:10]CCC.N(C(C)C)C(C)C.[Br:21][C:22]1[C:23]([CH3:31])=[C:24]([CH:28]=[CH:29][CH:30]=1)[C:25]([OH:27])=[O:26].C(Br)C=C.[Si](C=[N+]=[N-])(C)(C)C>C1(C)C=CC=CC=1.CO>[Br:21][C:22]1[C:23]([CH2:31][CH2:8][CH:6]=[CH2:7])=[C:24]([CH:28]=[CH:29][CH:30]=1)[C:25]([O:27][CH3:10])=[O:26] |f:0.1|

Inputs

Step One
Name
Quantity
42 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(C)C)C(C)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C=CC1)C
Step Three
Name
Quantity
8.4 g
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL×2)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a light yellow oil
CUSTOM
Type
CUSTOM
Details
Excess TMSdiazomethane was quenched with acetic acid when TLC
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
crude product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C(=C(C(=O)OC)C=CC1)CCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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